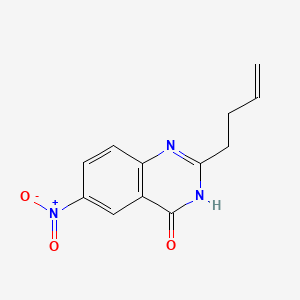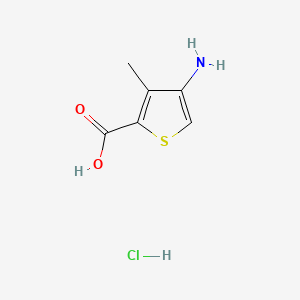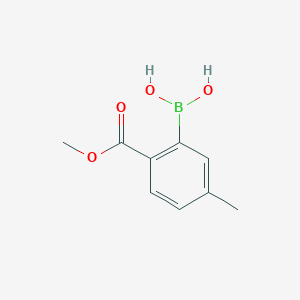
1-Bromo-4-ethynyl-2,3-difluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-4-ethynyl-2,3-difluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a bromine atom, an ethynyl group, and two fluorine atoms attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-4-ethynyl-2,3-difluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-ethynyl-2,3-difluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of unwanted by-products.
化学反应分析
Types of Reactions
1-Bromo-4-ethynyl-2,3-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The ethynyl group can participate in coupling reactions like Sonogashira coupling, forming new carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to yield alkanes or alkenes.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, copper iodide, and bases like triethylamine or potassium carbonate in organic solvents.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted benzene derivatives.
Coupling Reactions: Formation of biaryl or alkyne derivatives.
Oxidation and Reduction Reactions: Formation of carbonyl compounds, alkanes, or alkenes.
科学研究应用
1-Bromo-4-ethynyl-2,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological targets.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel anticancer and antiviral agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
作用机制
The mechanism by which 1-Bromo-4-ethynyl-2,3-difluorobenzene exerts its effects depends on the specific application. In biological systems, it may act by forming covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. The ethynyl group can participate in click chemistry reactions, facilitating the attachment of the compound to various molecular targets. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug design.
相似化合物的比较
1-Bromo-4-ethynyl-2,3-difluorobenzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-4-ethynylbenzene: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
4-Ethynyl-2,3-difluorobenzene: Lacks the bromine atom, affecting its ability to undergo substitution reactions.
1-Bromo-2,3-difluorobenzene: Lacks the ethynyl group, limiting its use in coupling reactions.
The presence of both bromine and fluorine atoms in this compound makes it unique, providing a combination of reactivity and stability that is valuable in various chemical and biological applications.
属性
分子式 |
C8H3BrF2 |
|---|---|
分子量 |
217.01 g/mol |
IUPAC 名称 |
1-bromo-4-ethynyl-2,3-difluorobenzene |
InChI |
InChI=1S/C8H3BrF2/c1-2-5-3-4-6(9)8(11)7(5)10/h1,3-4H |
InChI 键 |
KNDZVNMYJDTNRU-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=C(C(=C(C=C1)Br)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine](/img/structure/B13463465.png)
![2,7-Diazaspiro[3.5]nonan-6-one](/img/structure/B13463483.png)
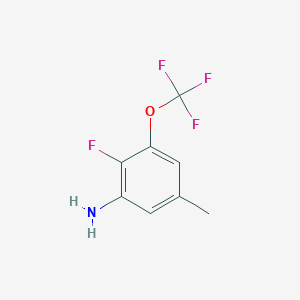
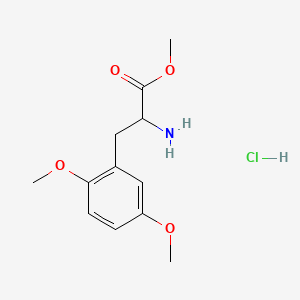
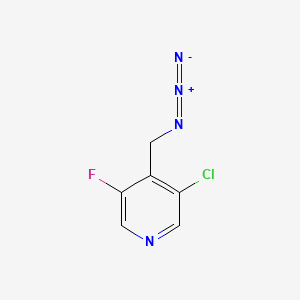

![3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13463510.png)
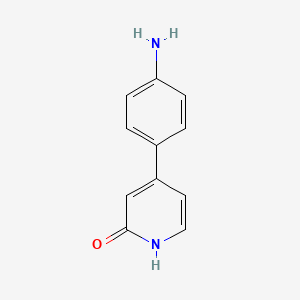
![2-bromo-N-[6-(cyclopropylmethoxy)pyridazin-3-yl]propanamide](/img/structure/B13463523.png)
![2-{3,5-Dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B13463535.png)
amine, carbonic acid](/img/structure/B13463536.png)
